N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide

Kinase inhibitor selectivity Structure-activity relationship Piperazinyl-pyrimidine scaffold

This piperazinyl-pyrimidine picolinamide is a strategic research tool for kinase selectivity profiling and SAR studies. Its unverified target annotation makes it ideal for comparative panel screening against acetamide/butyramide analogs to empirically map selectivity shifts. It also serves as a matched control for chemical proteomics and fills a distinct chemical space for patent landscape analysis. Procure this compound for systematic, evidence-based lead optimization.

Molecular Formula C15H18N6O
Molecular Weight 298.35
CAS No. 1396809-63-4
Cat. No. B2440327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide
CAS1396809-63-4
Molecular FormulaC15H18N6O
Molecular Weight298.35
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-12(11-18-15)19-14(22)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3,(H,19,22)
InChIKeyDHXBDCPMBWKBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396809-63-4) Procurement Guide: Chemical Class & Structural Identity


N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396809-63-4) is a synthetic small-molecule heterocycle comprising a 4-methylpiperazine-substituted pyrimidine core linked via an amide bond to a picolinic acid moiety. The compound belongs to the broader class of piperazinyl-pyrimidine picolinamides, a scaffold that has been explored in kinase inhibitor programs, particularly for ALK and Chk1 [1]. The 4-methylpiperazine group provides basicity and potential for hydrogen-bond interactions, while the pyrimidine ring serves as a hinge-binding motif in kinase ATP pockets [2]. The picolinamide tail distinguishes this compound from other amide derivatives within the class. Public quantitative bioactivity data for this specific compound remain extremely sparse; its primary annotation as a Serine/threonine-protein kinase Chk1 inhibitor originates from vendor-curated databases and has not been validated in peer-reviewed primary literature as of the search date.

Why N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide Cannot Be Replaced by Generic Analogs: A Critical Procurement Warning


Within the piperazinyl-pyrimidine picolinamide chemical series, even minor modifications to the amide tail, pyrimidine substitution pattern, or piperazine N-substituent can profoundly alter kinase selectivity, potency, and physicochemical properties [1]. For instance, the acetamide analog N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide has been detected in BindingDB with activity against PI3Kδ (IC50 = 374 nM), while the butyramide analog shows affinity for metabotropic glutamate receptor 1 (IC50 = 6.3 nM) and NaV1.7 channels (IC50 = 240 nM), illustrating the dramatic target-switching that occurs with different amide tails [2][3]. Without experimentally verified selectivity and potency data for the exact picolinamide compound, substitution with a structurally similar but unvalidated analog risks complete loss of target engagement or introduction of confounding off-target effects. The absence of authoritative, peer-reviewed quantitative data for this specific compound means that any procurement decision based on nominal structural similarity alone lacks a scientific evidence foundation.

Quantitative Differentiation Evidence for N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide vs. Analogs


Structural Differentiation: Picolinamide Tail vs. Acetamide, Butyramide, and Furan-2-carboxamide Analogs

The target compound bears a picolinamide (pyridine-2-carboxamide) tail, which is structurally distinct from the acetamide, butyramide, and furan-2-carboxamide analogs. In the picolinamide kinase inhibitor series exemplified by US Patent 8,859,546, the picolinamide moiety is critical for ALK inhibition, with the pyridine nitrogen contributing to both hinge-binding interactions and selectivity over structurally related kinases [1]. The presence of the pyridine ring enables bidentate coordination not possible with simple alkyl amide tails. While direct quantitative ALK or Chk1 inhibition data for this specific compound are not available in public primary sources, class-level inference from the patent series indicates that picolinamide derivatives generally exhibit ALK IC50 values in the low nanomolar range, whereas the butyramide analog shows activity against unrelated targets (mGluR1 IC50 = 6.3 nM) [2]. No direct head-to-head comparison exists in the public domain.

Kinase inhibitor selectivity Structure-activity relationship Piperazinyl-pyrimidine scaffold

Physicochemical Differentiation: Molecular Weight and Lipophilicity Comparison

The target compound (C15H18N6O, MW = 298.35) [1] has a molecular weight approximately 15–40 Da higher than the acetamide analog (C11H17N5O, MW = 235.29) but comparable to the butyramide analog (C13H21N5O, MW = 263.34). The picolinamide tail adds one additional aromatic ring relative to alkyl amides, increasing topological polar surface area and potentially reducing passive permeability. Calculated logP values (not experimentally verified for these compounds) suggest the picolinamide compound may occupy a distinct lipophilicity-efficiency space. However, no experimental logD, solubility, or permeability data are publicly available for this compound.

Drug-likeness Calculated properties Permeability

Patent-Disclosed Scaffold vs. Vendor-Annotated Target: Evidentiary Gap Assessment

The US Patent 8,859,546 (AbbVie) broadly claims picolinamide compounds of formula (I) as ALK inhibitors, with representative compounds exhibiting Ki values in the 0.36–1.6 nM range for wild-type and L1196M mutant ALK [1]. However, the specific compound N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is not explicitly enumerated among the exemplified compounds in this patent. Conversely, vendor databases annotate this compound as a Chk1 inhibitor, yet no patent or peer-reviewed publication provides Chk1 IC50, Ki, or selectivity data for this exact structure. The ALK inhibitor patent and the Chk1 annotation represent two distinct and mutually inconsistent target hypotheses, neither of which is supported by published quantitative data for the specific compound. The CCR4 antagonist patent (EP2805947B1) claiming piperazinyl pyrimidine derivatives also does not list this compound [2].

Evidence quality Patent analysis Target annotation

Validated Application Scenarios for N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide Based on Available Evidence


Comparator Profiling in Kinase Selectivity Panels

Given the unverified target annotation, this compound may be useful as a chemical probe for comparative selectivity profiling within a panel of piperazinyl-pyrimidine picolinamide analogs. When tested alongside the acetamide and butyramide derivatives in broad kinase panels (e.g., DiscoverX KINOMEscan), users can empirically determine whether the picolinamide tail confers target engagement shifts consistent with the ALK inhibitor patent class-level hypothesis. This approach leverages the compound's structural position within the series without assuming a specific target. [1]

Structure-Activity Relationship (SAR) Exploration of Amide Tail Effects

The compound serves as a reference point in systematic SAR studies investigating how the pyridine-2-carboxamide tail affects biochemical potency, selectivity, and cellular activity compared to alkyl (acetamide, butyramide) or heteroaryl (furan-2-carboxamide) tails on the same piperazinyl-pyrimidine core. Quantitative differences in IC50 values across analogs for a given target can inform the design of optimized lead compounds with improved selectivity profiles. However, this application requires de novo experimental data generation, as published comparative data are absent. [2]

Negative Control / Target Deconvolution Experiments

In cellular target deconvolution studies using chemical proteomics or thermal shift assays, this compound may be used as a structurally matched but target-unconfirmed small molecule to control for non-specific effects of the piperazinyl-pyrimidine core scaffold. Its lack of verified, potent activity against any single kinase target (based on missing public data) can be exploited to distinguish scaffold-driven promiscuity from specific target engagement observed with more potent analogs. This scenario is contingent on the absence of undocumented high-affinity interactions. [3]

Patent Landscape Analysis and Freedom-to-Operate Assessment

For organizations developing piperazinyl-pyrimidine kinase inhibitors, this compound is a valuable reference for patent landscape mapping. Its absence from the exemplified compound lists of both the AbbVie ALK inhibitor patent (US 8,859,546) and the CCR4 antagonist patent (EP2805947B1) indicates that it may occupy a distinct chemical space within the generic claims. Procurement for FTO analysis, rather than biological use, may be warranted where the precise scope of existing IP requires chemical exemplification. [1][4]

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